

An In-depth Technical Guide to 4-Oxohexanal (CAS Number: 25346-59-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxohexanal

Cat. No.: B8731499

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-oxohexanal** (CAS No. 25346-59-2), a gamma-keto aldehyde of interest in organic synthesis and potentially in the study of biologically relevant dicarbonyl compounds. This document details its chemical and physical properties, outlines synthetic strategies, discusses its reactivity, and explores its potential, though currently limited, applications. Detailed experimental protocols for the synthesis and characteristic reactions of gamma-keto aldehydes are provided, alongside a discussion of the biological context of related dicarbonyl compounds. All quantitative data is presented in structured tables, and key chemical pathways are visualized using diagrams.

Introduction

4-Oxohexanal, a bifunctional molecule featuring both a ketone and an aldehyde group, belongs to the class of 1,4-dicarbonyl compounds.^[1] These compounds are versatile intermediates in organic synthesis, serving as precursors to a variety of cyclic and heterocyclic systems.^{[2][3]} The dual reactivity of the carbonyl groups allows for a range of chemical transformations, making **4-oxohexanal** a potentially valuable building block. While specific applications in drug development are not yet well-documented, the study of dicarbonyl compounds is relevant due to their potential involvement in biological processes such as oxidative stress and the formation of advanced glycation end products (AGEs).^{[4][5]} This guide

aims to consolidate the available technical information on **4-oxohexanal** to support further research and exploration of its synthetic and potential biological significance.

Chemical and Physical Properties

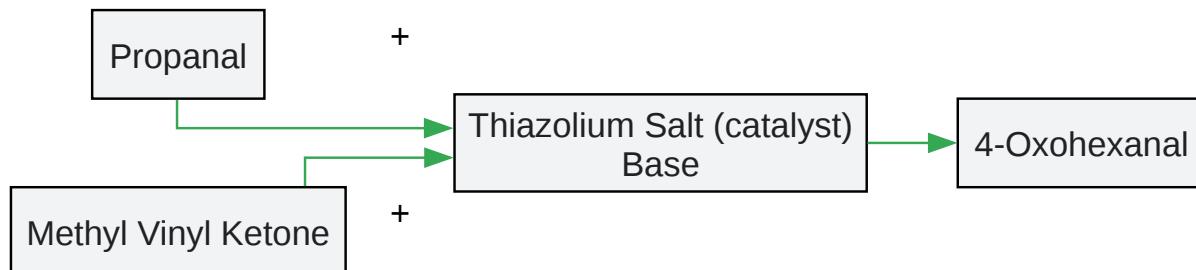
The fundamental properties of **4-oxohexanal** are summarized in the table below. The data is compiled from various chemical databases and computational models.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₂	[1] [7]
Molecular Weight	114.14 g/mol	[1]
IUPAC Name	4-oxohexanal	[1]
CAS Number	25346-59-2	[1]
Synonyms	1,4-Hexanedione, 4-Oxo-hexanal	[1]
Computed XLogP3-AA	-0.2	[1]
Computed Hydrogen Bond Donor Count	0	[1]
Computed Hydrogen Bond Acceptor Count	2	[1]
Computed Rotatable Bond Count	4	[1]
Computed Exact Mass	114.068079557	[1]
Computed Boiling Point (Joback)	439.21 K	[6]
Computed Melting Point (Joback)	249.31 K	[6]

Synthesis of 4-Oxohexanal and Related γ -Keto Aldehydes

While a specific, detailed experimental protocol for the synthesis of **4-oxohexanal** is not readily available in the cited literature, its structure as a 1,4-dicarbonyl compound suggests several viable synthetic routes. General methods for the synthesis of γ -keto aldehydes are well-established.

General Synthetic Strategies


Two prominent methods for the synthesis of 1,4-dicarbonyl compounds are the Stetter reaction and the Paal-Knorr synthesis, although the latter is more of a subsequent reaction of 1,4-dicarbonyls.[3][8]

- **Stetter Reaction:** This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide.[8][9][10] It is a powerful tool for the formation of 1,4-dicarbonyl compounds.[11][12]
- **Ozonolysis of Cyclic Alkenes:** The oxidative cleavage of a corresponding substituted cyclopentene would yield **4-oxohexanal**. This is a common and effective method for generating dicarbonyl compounds.

Experimental Protocol: Representative Synthesis of a γ -Keto Aldehyde via Stetter Reaction

The following is a general procedure for the Stetter reaction, which can be adapted for the synthesis of **4-oxohexanal**.

Reaction:

[Click to download full resolution via product page](#)

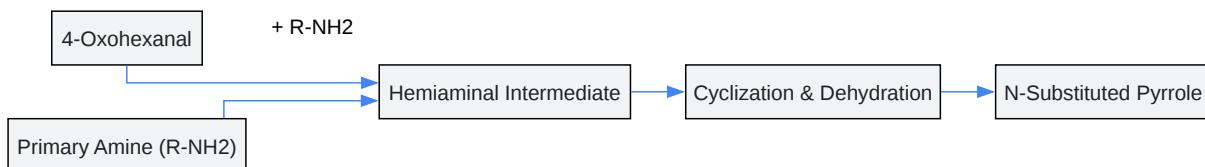
Stetter Reaction for **4-Oxohexanal** Synthesis

Materials:

- Propanal
- Methyl vinyl ketone (Michael acceptor)
- Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)
- Base (e.g., triethylamine)
- Anhydrous solvent (e.g., THF or DMF)

Procedure:

- To a solution of the thiazolium salt catalyst (0.1 eq) in the anhydrous solvent, add the base (1.2 eq) under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for 15-30 minutes to generate the active N-heterocyclic carbene (NHC) catalyst.
- Add the Michael acceptor, methyl vinyl ketone (1.0 eq), to the reaction mixture.
- Slowly add propanal (1.2 eq) to the mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.


- Purify the crude product by column chromatography on silica gel to afford **4-oxohexanal**.

Chemical Reactivity and Experimental Protocols

The presence of both an aldehyde and a ketone functional group dictates the reactivity of **4-oxohexanal**. Aldehydes are generally more reactive towards nucleophiles than ketones.

Paal-Knorr Pyrrole Synthesis

A key reaction of 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, which is used to prepare substituted pyrroles, furans, and thiophenes.^{[3][13]} **4-Oxohexanal** readily reacts with primary amines to form pyrroles.^{[2][14]} The reaction proceeds through the formation of a hemiaminal intermediate, which then cyclizes and dehydrates.^[2]

[Click to download full resolution via product page](#)

Paal-Knorr Pyrrole Synthesis Pathway

Experimental Protocol: Paal-Knorr Synthesis of 1-Butyl-2-ethylpyrrole from 4-Oxohexanal

This protocol is adapted from the study of the Paal-Knorr reaction mechanism involving **4-oxohexanal**.^{[2][14]}

Materials:

- 4-Oxohexanal**
- n-Butylamine

- Phosphate buffer (pH 7.4) or an organic solvent (e.g., methanol)

Procedure:

- Dissolve **4-oxohexanal** (1.0 eq) in the chosen solvent (phosphate buffer or methanol).
- Add n-butylamine (1.0 eq) to the solution.
- Stir the reaction mixture at room temperature.
- The reaction progress can be monitored by observing the disappearance of the starting materials and the formation of the pyrrole product using GC-MS or NMR spectroscopy.^[2]
- The rate of pyrrole formation from **4-oxohexanal** is noted to be significantly faster than from 2,5-hexanedione.^[2]
- Upon completion, the product can be isolated by extraction with an appropriate organic solvent, followed by purification if necessary.

Other Reactions

- Oxidation: The aldehyde group of **4-oxohexanal** can be selectively oxidized to a carboxylic acid using mild oxidizing agents like Tollens' reagent or Fehling's solution, which typically do not oxidize ketones.^[15] Stronger oxidizing agents will likely oxidize both carbonyl groups.
- Reduction: Both carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- Wittig Reaction: The aldehyde and ketone groups can undergo olefination reactions with phosphorus ylides (Wittig reagents) to form alkenes.
- Aldol Condensation: Under basic or acidic conditions, **4-oxohexanal** can undergo intramolecular aldol condensation to form a cyclic product.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-oxohexanal**.

Spectroscopic Data	Key Features	Source
¹³ C NMR	Expected signals for carbonyl carbons (aldehyde and ketone), and aliphatic carbons.	[1][16]
¹ H NMR	Expected signals for the aldehydic proton, and protons on the aliphatic chain.	[17]
Mass Spectrometry (GC-MS)	Molecular ion peak and characteristic fragmentation patterns.	[1]
Infrared (IR) Spectroscopy	Characteristic C=O stretching vibrations for both aldehyde and ketone functional groups.	[18][19][20]

Note: While databases indicate the availability of this data, accessing the actual spectra may require navigating to the specific database entries.

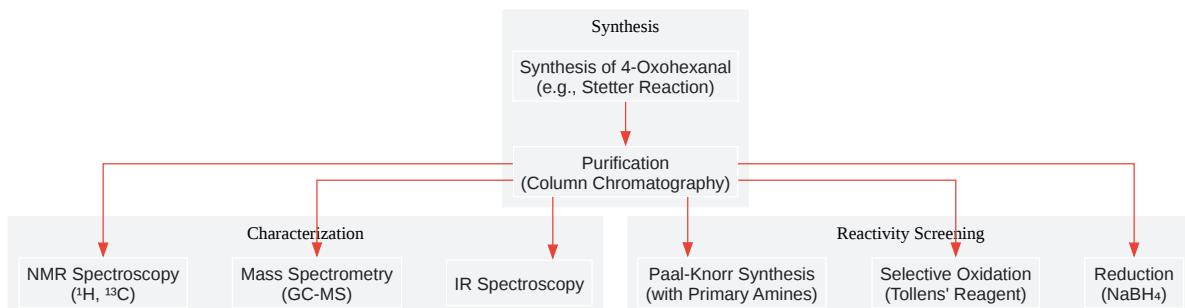
Biological Context and Potential Toxicity

There is limited specific toxicological data available for **4-oxohexanal**. However, the toxicity of short-chain dicarbonyl compounds, in general, has been studied.[4][5]

- **Reactivity with Biomolecules:** Dicarbonyl compounds are known to be reactive towards nucleophilic functional groups in biomolecules, such as the amine groups in proteins and DNA. This can lead to the formation of cross-links and adducts, potentially disrupting their normal function.[2]
- **Oxidative Stress:** The formation of dicarbonyl compounds can be a consequence of oxidative stress in biological systems.[4] They can also contribute to further oxidative stress, creating a deleterious cycle.
- **Toxicity of Related Compounds:** Studies on other short-chain dicarbonyls have shown varying levels of toxicity.[4][5] It is reasonable to presume that **4-oxohexanal** should be handled with appropriate safety precautions in a laboratory setting.

Applications and Future Perspectives

The primary application of **4-oxohexanal** is as a synthetic intermediate. Its ability to form heterocyclic compounds like pyrroles makes it a valuable tool in organic synthesis.[\[2\]](#)[\[13\]](#)


While direct applications in drug development have not been reported, the 1,4-dicarbonyl motif is present in some biologically active molecules. Further research could explore the synthesis of novel compounds with potential pharmacological activity starting from **4-oxohexanal**. The study of its interaction with biological systems could also provide insights into the mechanisms of dicarbonyl-induced cellular damage.

Conclusion

4-Oxohexanal is a versatile bifunctional molecule with established utility in the synthesis of heterocyclic compounds. This technical guide has summarized its known chemical and physical properties, provided representative experimental protocols for its synthesis and key reactions, and discussed its potential biological relevance and toxicity in the context of related dicarbonyl compounds. While specific data on its applications in drug development is currently scarce, its role as a synthetic building block and the biological importance of the dicarbonyl functional group suggest that further investigation into the properties and applications of **4-oxohexanal** is warranted.

Workflow for Characterization and Reactivity

Screening of 4-Oxohexanal

[Click to download full resolution via product page](#)

General workflow for the synthesis, characterization, and reactivity screening of **4-oxohexanal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Oxohexanal | C6H10O2 | CID 5323605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of alpha,beta -dicarbonyl compounds in the toxicity of short chain sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-oxohexanal - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 4-oxohexanal [webbook.nist.gov]
- 8. Stetter reaction - Wikipedia [en.wikipedia.org]
- 9. Stetter Reaction [organic-chemistry.org]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. journals.irapa.org [journals.irapa.org]
- 12. ij crt.org [ij crt.org]
- 13. Paal-Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. InChI=1/C7H12O2/c1-3-7(9)4-6(2)5-8/h5-6H,3-4H2,1-2H | C7H12O2 | CID 12702711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. hmdb.ca [hmdb.ca]
- 18. Hexanal, 4-oxo-6-methylpyrimidin-2-ylhydrazone (keto form) [webbook.nist.gov]
- 19. spectrabase.com [spectrabase.com]
- 20. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Oxohexanal (CAS Number: 25346-59-2)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8731499#4-oxohexanal-cas-number-25346-59-2\]](https://www.benchchem.com/product/b8731499#4-oxohexanal-cas-number-25346-59-2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com